

Application Notes and Protocols: Mca-(Ala7,Lys(Dnp)9)-Bradykinin Trifluoroacetate Salt

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Compound of Interest

Compound Name: *Mca-(Ala7,Lys(Dnp)9)-Bradykinin*

Cat. No.: *B15141630*

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Introduction

Mca-(Ala7,Lys(Dnp)9)-Bradykinin trifluoroacetate salt is a valuable tool in pharmacological research and drug development, particularly in studies related to cardiovascular function and inflammatory processes. This modified bradykinin analog is a highly sensitive fluorogenic substrate for endothelin-converting enzyme-1 (ECE-1), an important therapeutic target.^{[1][2][3]} The peptide incorporates a fluorescent group, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching group, 2,4-dinitrophenyl (Dnp). In its intact state, the fluorescence of the Mca group is quenched by the proximity of the Dnp group. Upon enzymatic cleavage by ECE-1, the fluorophore and quencher are separated, resulting in a significant increase in fluorescence, which allows for the sensitive measurement of enzyme activity. While it can also be hydrolyzed by neprilysin, it is cleaved approximately 10-fold more efficiently by ECE-1, providing a degree of selectivity.^[1]

Bradykinin itself is a potent inflammatory mediator that exerts its effects through the activation of B1 and B2 receptors, both of which are G protein-coupled receptors.^{[4][5]} The bradykinin signaling pathway is implicated in a variety of physiological and pathological processes, including inflammation, pain, vasodilation, and vascular permeability.^{[4][6][7][8][9]}

This document provides detailed application notes and protocols for the preparation and use of **Mca-(Ala7,Lys(Dnp)9)-Bradykinin** trifluoroacetate salt.

Physicochemical and Purity Data

The following table summarizes the key physicochemical properties and typical purity data for commercially available **Mca-(Ala7,Lys(Dnp)9)-Bradykinin** trifluoroacetate salt.

Parameter	Value	Reference
Molecular Formula	C66H81N15O19 (free base)	[10]
Molecular Weight	1388.44 g/mol (free base)	[10]
Purity (by HPLC)	>95%	[10]
Source	Synthetic	[10]
Form	Lyophilized Powder	[10]
Storage	-20°C to -80°C	[1][10]
CAS Number	323577-36-2 (free base)	[10]

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of Mca-(Ala7,Lys(Dnp)9)-Bradykinin

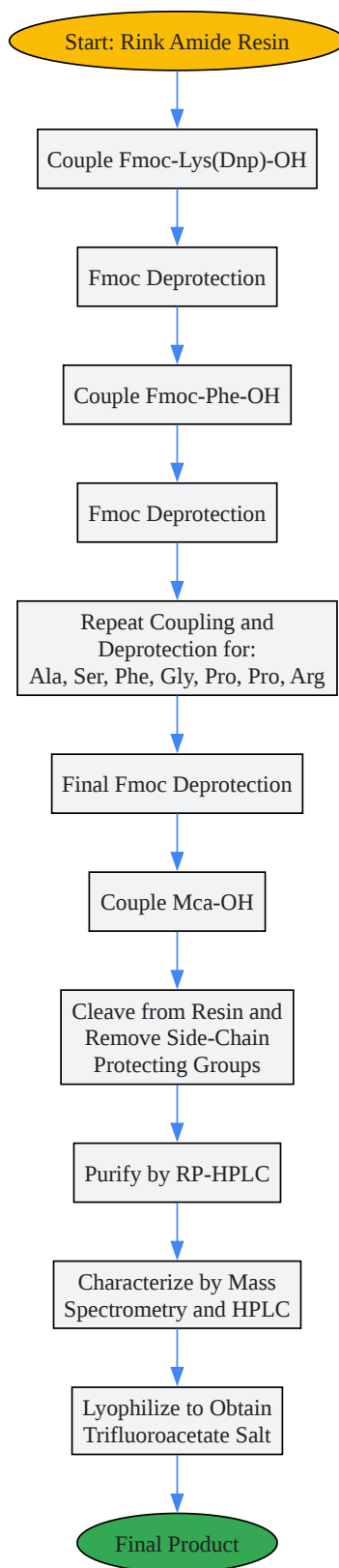
While a specific, detailed synthesis protocol for this exact molecule is not publicly available, a general method based on standard Fmoc-based solid-phase peptide synthesis (SPPS) can be employed. This protocol outlines the general steps for synthesizing bradykinin analogs.[11][12][13][14][15]

Materials:

- Fmoc-protected amino acids (including Fmoc-Lys(Dnp)-OH and Fmoc-Ala-OH)
- Rink Amide resin

- (7-Methoxycoumarin-4-yl)acetic acid (Mca-OH)
- Coupling reagents (e.g., HBTU, HOBT, DIC)
- Deprotection solution (e.g., 20% piperidine in DMF)
- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
- Solvents (DMF, DCM, Ether)
- HPLC system for purification
- Mass spectrometer for characterization

Workflow Diagram:



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Caption: General workflow for the solid-phase peptide synthesis of **Mca-(Ala7,Lys(Dnp)9)-Bradykinin**.

Procedure:

- Resin Preparation: Swell the Rink Amide resin in DMF.
- First Amino Acid Coupling: Couple Fmoc-Lys(Dnp)-OH to the resin using a suitable coupling agent.
- Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.
- Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids (Phe, Ala, Ser, Phe, Gly, Pro, Pro, Arg) with intermittent deprotection steps.
- Mca Labeling: After the final Fmoc deprotection of the N-terminal Arginine, couple (7-Methoxycoumarin-4-yl)acetic acid to the N-terminus.
- Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
- Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
- Lyophilization: Lyophilize the purified peptide to obtain the trifluoroacetate salt.

Protocol 2: ECE-1 Enzymatic Assay

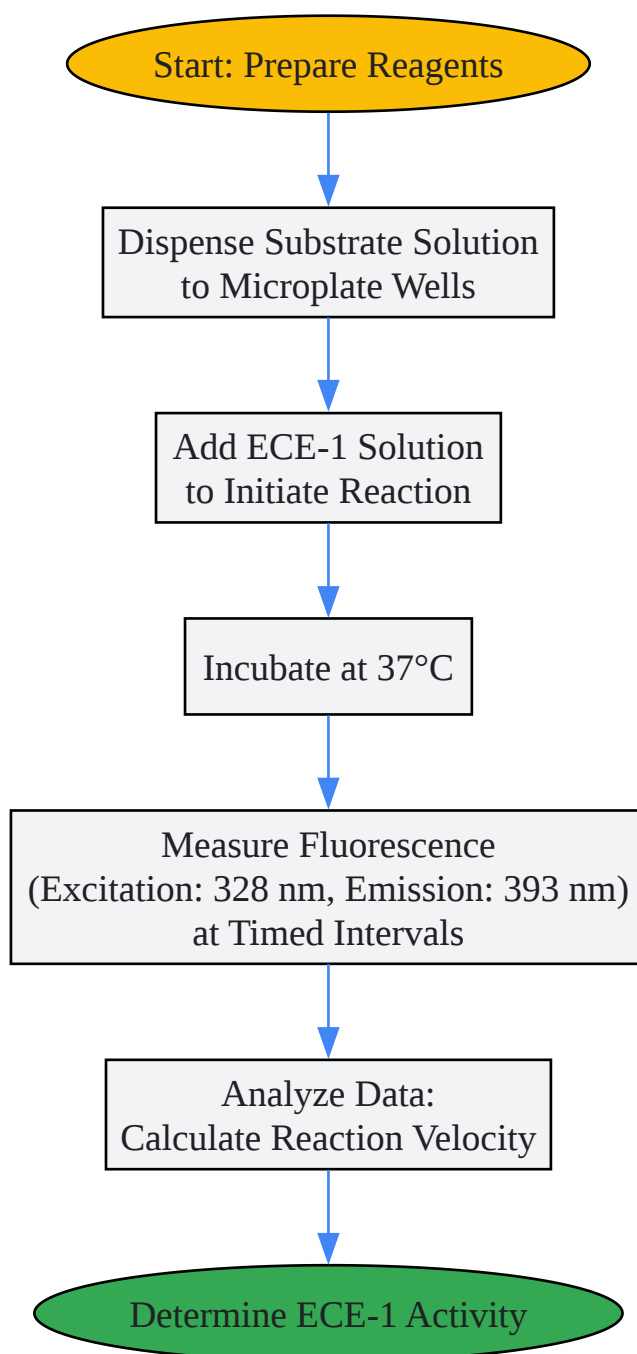
This protocol describes a typical enzymatic assay using **Mca-(Ala7,Lys(Dnp)9)-Bradykinin** to measure ECE-1 activity.

Materials:

- **Mca-(Ala7,Lys(Dnp)9)-Bradykinin** trifluoroacetate salt

- Recombinant human ECE-1
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- 96-well black microplate
- Fluorescence microplate reader (Excitation: ~328 nm, Emission: ~393 nm)
- ECE-1 inhibitor (e.g., phosphoramidon) for control experiments

Workflow Diagram:



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Caption: Experimental workflow for an ECE-1 enzymatic assay.

Procedure:

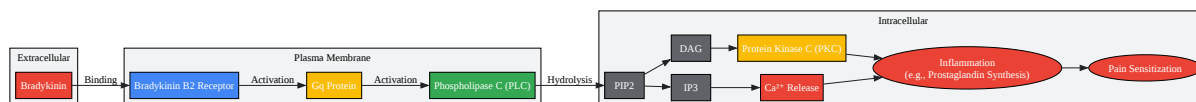
- Reagent Preparation:

- Prepare a stock solution of **Mca-(Ala7,Lys(Dnp)9)-Bradykinin** in DMSO.
- Dilute the stock solution to the desired final concentration in the assay buffer.
- Prepare a solution of ECE-1 in the assay buffer.
- Assay Setup:
 - To the wells of a 96-well black microplate, add the substrate solution.
 - Include control wells:
 - No enzyme control: Substrate in assay buffer.
 - Inhibitor control: Substrate and ECE-1 inhibitor in assay buffer.
- Enzyme Addition:
 - Initiate the reaction by adding the ECE-1 solution to the appropriate wells.
- Incubation and Measurement:
 - Incubate the plate at 37°C.
 - Measure the fluorescence intensity at regular time intervals using a microplate reader with excitation at approximately 328 nm and emission at approximately 393 nm.
- Data Analysis:
 - Plot fluorescence intensity versus time.
 - The initial velocity of the reaction is proportional to the slope of the linear portion of the curve.
 - Compare the activity in the presence and absence of inhibitors to determine their potency.

Signaling Pathway

Bradykinin B2 Receptor Signaling Pathway

Bradykinin primarily signals through the B2 receptor, a G protein-coupled receptor (GPCR). Activation of the B2 receptor initiates a cascade of intracellular events that contribute to inflammation and pain.[4][16]



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Caption: Simplified Bradykinin B2 receptor signaling pathway leading to inflammation and pain.

This pathway highlights the activation of the Gq protein, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream effectors contribute to the synthesis of inflammatory mediators like prostaglandins and the sensitization of nociceptors, resulting in pain.[16][17]

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